

# FT895: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | FT895    |           |  |  |  |
| Cat. No.:            | B2679868 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with significant therapeutic potential in oncology, infectious diseases, and metabolic disorders. This document provides an in-depth technical overview of the core mechanism of action of FT895, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. FT895 exerts its effects primarily through the specific inhibition of HDAC11's deacetylase activity, leading to downstream alterations in gene expression and protein function that impact cell proliferation, mitochondrial function, and metabolic pathways.

## Core Mechanism of Action: Selective HDAC11 Inhibition

FT895 is a novel N-hydroxy-2-arylisoindoline-4-carboxamide that functions as a potent and specific antagonist of HDAC11.[1] Its primary mechanism of action is the inhibition of the enzymatic activity of HDAC11, which is a zinc-dependent deacetylase.[2] This inhibition is highly selective, with a more than 1000- to 1500-fold greater affinity for HDAC11 compared to other HDAC isoforms.[2][3][4] This selectivity minimizes off-target effects, making FT895 a valuable tool for studying the specific roles of HDAC11 and a promising candidate for therapeutic development.[2][3]



## **Quantitative Data Summary**

The following tables summarize the key quantitative metrics reported for **FT895** across various studies.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 | Selectivity                   | Reference                 |
|--------|------|-------------------------------|---------------------------|
| HDAC11 | 3 nM | >1000-fold vs. other<br>HDACs | [1][4][5][6][7][8][9][10] |

Table 2: Cellular Activity

| Cell Line         | Assay              | Metric                    | Value                       | Reference |
|-------------------|--------------------|---------------------------|-----------------------------|-----------|
| HeLa              | Anti-EV71          | EC50                      | 0.1 μΜ                      | [11]      |
| HeLa              | Cytotoxicity       | CC50                      | > 100 μM                    | [11]      |
| S462TY<br>(MPNST) | Cell Proliferation | IC50 (with<br>Cordycepin) | Synergistic effect observed | [4]       |

### **Key Signaling Pathways and Biological Effects**

**FT895**'s inhibition of HDAC11 triggers a cascade of downstream events that vary depending on the cellular context.

# Anti-Tumor Activity in Malignant Peripheral Nerve Sheath Tumors (MPNST)

In MPNST cells, **FT895** has been shown to impair mitochondrial function and biogenesis.[5] Treatment with **FT895** leads to an increase in reactive oxygen species (ROS), a decrease in mitochondrial DNA copy numbers, and damaged mitochondrial respiration.[5] This is associated with the activation of the HIF-1 $\alpha$  signaling pathway.[5] Furthermore, **FT895** potentiates the anti-tumor effects of cordycepin by suppressing the Hippo signaling pathway, specifically by reducing the expression of the transcription factor TEAD1 and its co-activator



TAZ.[4] This combined treatment disrupts microtubule organization, leading to chromosome mis-segregation and apoptosis.[4]



Click to download full resolution via product page

FT895 mechanism in MPNST cells.

#### **Antiviral Activity against Enterovirus 71 (EV71)**

**FT895** has demonstrated efficacy in restricting the replication of EV71, the causative agent of hand, foot, and mouth disease.[11] By inhibiting HDAC11, **FT895** suppresses EV71 production in vitro and in vivo.[11] This antiviral effect is achieved without significant cytotoxicity.[11] The inhibition of HDAC11 by **FT895** leads to an increase in the acetylation of Histone H3 (Ac-H3), which is correlated with the reduction in viral replication.[11]





Click to download full resolution via product page

Antiviral mechanism of FT895 against EV71.

## **Regulation of Adipocyte Thermogenesis**

In adipocytes, **FT895** promotes the expression of uncoupling protein 1 (UCP1), a key regulator of nonshivering thermogenesis.[3] This effect is mediated through a bimodal mechanism involving both a rapid, post-transcriptional, protein kinase A (PKA)-independent pathway and a delayed, PKA-dependent pathway requiring new Ucp1 mRNA synthesis.[3] The inhibition of HDAC11 by **FT895** leads to the myristoylation-dependent induction of UCP1, even in the context of catecholamine resistance.[3]





Click to download full resolution via product page

FT895's role in adipocyte thermogenesis.

## **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of **FT895**.

## **Cell Proliferation Assay (MTT Assay)**



- Objective: To assess the cytotoxicity of FT895 and its synergistic effects with other compounds.
- Methodology:
  - Cells are seeded in 96-well plates at a density of 2x10^5 cells/mL.
  - After 24 hours, cells are treated with various concentrations of FT895, a combination agent (e.g., cordycepin), or vehicle control for 48 hours.
  - Following treatment, 7.5 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 3.5 hours at 37°C.
  - $\circ$  The formazan crystals are dissolved by adding 75  $\mu$ L of DMSO to each well and incubating for 20 minutes at room temperature.
  - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]

#### **Western Blotting**

- Objective: To determine the protein expression levels of target proteins.
- · Methodology:
  - Cells are treated with FT895 or vehicle control for a specified duration.
  - Cell lysates are prepared, and protein concentrations are determined.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked and then incubated with primary antibodies against the proteins
    of interest (e.g., HDAC11, Ac-H3, α-tubulin, KIF18A, TEAD1, TAZ, YAP).[4][11]
  - After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.



 The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or α-tubulin is often used as a loading control.[4][11]

#### In Vivo Xenograft Mouse Model

- Objective: To evaluate the in vivo anti-tumor efficacy of FT895.
- Methodology:
  - MPNST cells (e.g., STS26T or S462TY) are prepared in a mixture of DMEM medium and Matrigel.
  - The cell suspension is injected subcutaneously into the flank of immunodeficient mice (e.g., Balb/c nude mice).[4]
  - Once tumors are established, mice are treated with FT895, a combination agent, or vehicle control via a suitable route of administration (e.g., intraperitoneal injection).[12]
  - Tumor size is measured regularly, and at the end of the study, tumors are excised for further analysis.[4]



Click to download full resolution via product page

Workflow for in vivo xenograft studies.

## Conclusion

**FT895** is a highly selective and potent HDAC11 inhibitor with a multifaceted mechanism of action that impacts various cellular processes, including mitochondrial function, cell signaling, and gene expression. Its efficacy in preclinical models of cancer, viral infection, and metabolic disease highlights its potential as a versatile therapeutic agent. Further research is warranted to fully elucidate its therapeutic applications and to advance its development for clinical use.



While an excellent research tool, the current formulation of **FT895** lacks oral bioavailability and contains a hydroxamic acid warhead, which may be associated with mutagenicity, indicating that further medicinal chemistry efforts are needed for clinical development.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. JCI HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 4. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS 2225728-57-2 | HDAC抑制剂 | 美国InvivoChem [invivochem.cn]
- 10. FT895 (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Targeting HDAC11 activity by FT895 restricts EV71 replication PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FT895: A Technical Guide to its Mechanism of Action].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2679868#ft895-mechanism-of-action]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com